

Comparative Selectivity Profiling of Pyrimidine-Indole Kinase Inhibitors

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Compound of Interest

Compound Name: *Pyrimidine-indole hybrid*

Cat. No.: *B610104*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine-Indole Kinase Inhibitors' Performance with Supporting Experimental Data.

The fusion of pyrimidine and indole scaffolds has yielded a promising class of kinase inhibitors with significant potential in oncology. These heterocyclic compounds are designed to target the ATP-binding site of various protein kinases that are critical drivers of tumor growth, angiogenesis, and metastasis. This guide provides a comparative analysis of the selectivity profiles of several pyrimidine-indole derivatives, supported by quantitative experimental data, detailed methodologies, and visualizations of the targeted signaling pathways.

Data Presentation: Comparative Inhibitory Activity

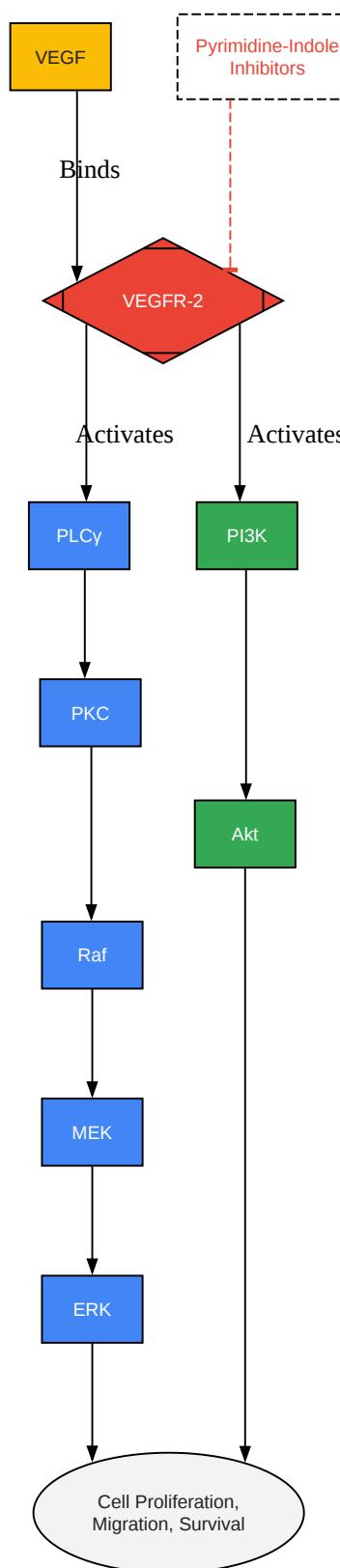
The in vitro inhibitory activities of selected pyrimidine-indole and related derivatives against a panel of key oncogenic kinases are summarized below. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the potency and selectivity of each compound.

Compound	Target Kinase	IC50 (nM) [1]	Target Kinase	IC50 (nM) [2]						
MKP101	EGFR	43	VEGFR-2	35	FGFR	48	PDGFR	44	-	-
MKP120	EGFR	10	VEGFR-2	32	-	-	-	-	-	-
MKP121	EGFR	High	VEGFR-2	High	-	-	-	-	-	-
MKP122	EGFR	Poor	VEGFR-2	Potent	-	-	-	-	-	-
MKP123	EGFR	18	VEGFR-2	45	-	-	-	-	-	-
Compound 5k	EGFR	79	Her2	40	VEGFR-2	98	-	-	CDK2	204
Sunitinib (Control)	-	-	-	-	VEGFR-2	83.2	-	-	-	-

Mandatory Visualization

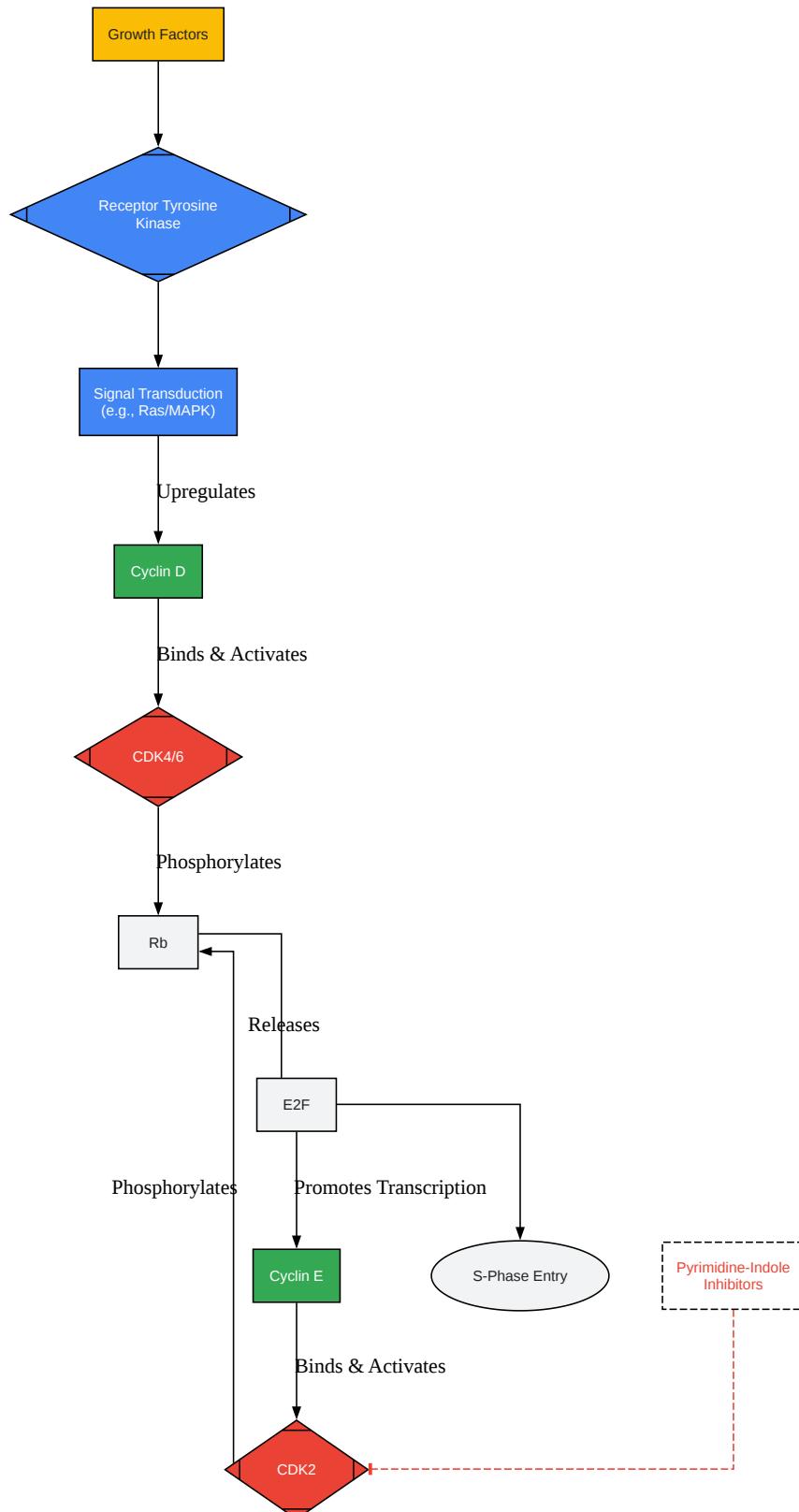
Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the pyrimidine-indole kinase inhibitors, highlighting their points of intervention.



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-indole compounds.



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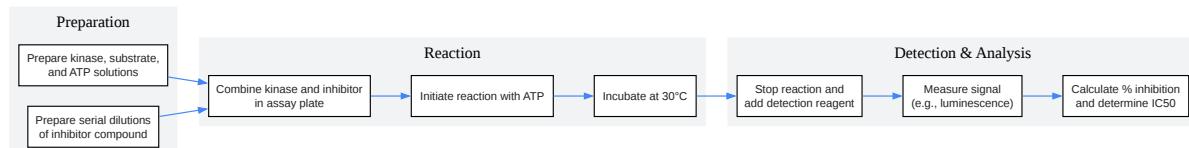
Caption: Overview of the CDK signaling pathway leading to cell cycle progression, with the point of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ values of inhibitor compounds. Specific kinase assays, such as for VEGFR-2 and CDK2, follow this general workflow with specific reagents and conditions.

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Caption: General experimental workflow for determining kinase inhibitor IC₅₀ values.

1. Reagents and Materials:

- Kinase: Purified recombinant human kinase (e.g., VEGFR-2, CDK2/Cyclin A).
- Substrate: Specific peptide or protein substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2, Histone H1 for CDK2).[3][4]
- Inhibitor: Pyrimidine-indole compound of interest, dissolved in DMSO.
- ATP: Adenosine triphosphate.

- Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.[4]
- Detection Reagent: Luminescence-based ADP detection kit (e.g., ADP-Glo™).
- Plates: 96-well or 384-well white opaque assay plates.
- Instrumentation: Multichannel pipettes, incubator, and a microplate reader capable of luminescence detection.

2. Procedure:

- Inhibitor Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. Further dilution into the assay buffer is performed to achieve the desired final concentrations in the assay.
- Reaction Setup: The kinase, substrate, and assay buffer are combined to create a master mix. This mix is then dispensed into the wells of the assay plate.
- Inhibitor Addition: The serially diluted inhibitor or DMSO (as a vehicle control) is added to the respective wells. The plate is then pre-incubated for a short period (e.g., 10 minutes) at room temperature.
- Reaction Initiation: The kinase reaction is initiated by adding ATP to each well.[5]
- Incubation: The plate is sealed and incubated at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.[5]
- Detection: The reaction is stopped, and the detection reagent (e.g., ADP-Glo™ Reagent) is added. After a further incubation period as per the manufacturer's instructions, the luminescent signal is measured using a microplate reader.[6]
- Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is recorded. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve using appropriate software.

Specific Conditions for VEGFR-2 Kinase Assay

- Substrate: Poly(Glu:Tyr 4:1).[3]
- ATP Concentration: Typically at or near the Km value for VEGFR-2.[5]
- Enzyme Concentration: Empirically determined to ensure the reaction is in the linear range. [5]

Specific Conditions for CDK2/Cyclin A Assay

- Substrate: Histone H1 peptide.[4]
- Enzyme Complex: Recombinant CDK2/Cyclin A is used as the active enzyme.
- Assay Buffer: A common buffer includes 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.[6]

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